(KDO)-lipid IVA

カタログ番号 B1264982

分子量: 1625.9 g/mol

InChIキー: GPNCBCJEDRRCDW-ACUQGRCXSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

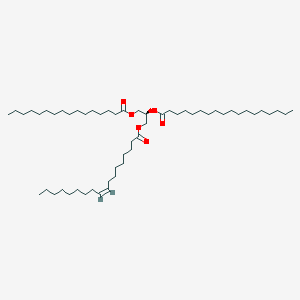

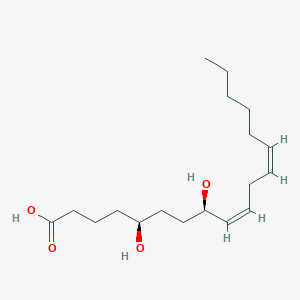

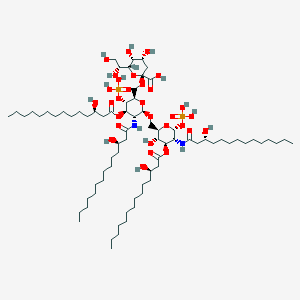

(KDO)-lipid IVA is lipid IVA glycosylated with a single 3-deoxy-D-manno-octulosonic acid (KDO) residue. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (KDO)-lipid IVA(5-).

科学的研究の応用

Enzymatic Reactions and Biosynthesis

- KDO-Transferases in Escherichia coli : Studies have revealed the existence of cytoplasmic KDO-transferases in E. coli capable of attaching KDO residues to lipid IVA. This process is vital for the semisynthetic preparation of complex lipopolysaccharide substructures and analogs (Brożek et al., 1989).

- Kdo Transferase and Lipopolysaccharide Biosynthesis : Kdo transferase, crucial in lipopolysaccharide biosynthesis, transfers Kdo from CMP-Kdo to lipid A or its precursor, lipid IVA, in E. coli. This enzyme plays a key role in the structural formation of lipopolysaccharides (Belunis & Raetz, 1992).

Lipopolysaccharide Modification and Function

- Modification in Helicobacter pylori LPS : A novel Kdo hydrolase in H. pylori membranes capable of removing Kdo sugar from Kdo2-lipid A has been identified, indicating a mechanism for LPS modification in gram-negative bacteria (Stead et al., 2005).

- Essentiality in E. coli Growth : Kdo attachment during lipid A biosynthesis is essential for cell growth in E. coli. Mutations affecting this process result in accumulation of lipid IVA and altered lipopolysaccharide structures (Belunis et al., 1995).

Structural and Mechanistic Insights

- Structural Differences in Rhizobium leguminosarum : In Rhizobium leguminosarum, a membrane-bound phosphatase selectively removes the 4' phosphate of Kdo2-lipid IVA, highlighting structural variations in lipid A among different bacteria (Price et al., 1995).

- Lipid A Biosynthesis in Various Bacteria : Studies on Salmonella typhimurium and E. coli reveal that KDO incorporation into lipopolysaccharide is a critical step in lipid A biosynthesis, with variations observed in the accumulation of lipid A precursors under inhibited conditions (Goldman et al., 1988).

Mutational Studies and Functional Analysis

- Substitutions in E. coli Viability : Single amino acid substitutions in specific E. coli proteins can confer viability to Kdo-depleted strains, indicating the importance of these mutations in lipid A trafficking and LPS biosynthesis (Mamat et al., 2008).

特性

製品名 |

(KDO)-lipid IVA |

|---|---|

分子式 |

C76H142N2O30P2 |

分子量 |

1625.9 g/mol |

IUPAC名 |

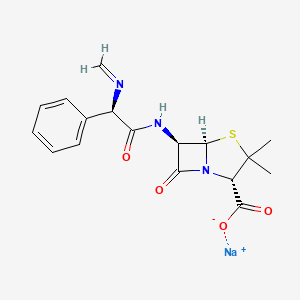

(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C76H142N2O30P2/c1-5-9-13-17-21-25-29-33-37-41-53(80)45-61(86)77-65-71(104-63(88)47-55(82)43-39-35-31-27-23-19-15-11-7-3)68(91)59(102-74(65)108-110(97,98)99)51-100-73-66(78-62(87)46-54(81)42-38-34-30-26-22-18-14-10-6-2)72(105-64(89)48-56(83)44-40-36-32-28-24-20-16-12-8-4)70(107-109(94,95)96)60(103-73)52-101-76(75(92)93)49-57(84)67(90)69(106-76)58(85)50-79/h53-60,65-74,79-85,90-91H,5-52H2,1-4H3,(H,77,86)(H,78,87)(H,92,93)(H2,94,95,96)(H2,97,98,99)/t53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m1/s1 |

InChIキー |

GPNCBCJEDRRCDW-ACUQGRCXSA-N |

異性体SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

正規SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)